molecular formula C8H10ClNO4S2 B1432051 Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate CAS No. 1599801-52-1

Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate

Cat. No.: B1432051
CAS No.: 1599801-52-1
M. Wt: 283.8 g/mol
InChI Key: TWRZHJIFWONYRV-UHFFFAOYSA-N
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Description

Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorosulfonyl group and an ethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate typically involves the reaction of 2-(5-chlorosulfonylthiophen-2-yl)ethylamine with methyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide and sulfonate derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{2-[5-(sulfamoyl)thiophen-2-yl]ethyl}carbamate
  • Methyl N-{2-[5-(methanesulfonyl)thiophen-2-yl]ethyl}carbamate
  • Methyl N-{2-[5-(trifluoromethylsulfonyl)thiophen-2-yl]ethyl}carbamate

Uniqueness

Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in applications where selective reactivity is desired .

Properties

IUPAC Name

methyl N-[2-(5-chlorosulfonylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZHJIFWONYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599801-52-1
Record name methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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